

Introduction to Chitosan-Urushiol Nanofiber Membranes

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Compound Focus: Urushiol II

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Chitosan (CS), a biodegradable and biocompatible polysaccharide derived from chitin, holds significant promise for applications in water purification and biomedicine due to its cationic nature and antimicrobial properties [1] [2]. However, its poor stability in acidic environments severely limits its practical use [1]. To address this limitation, researchers have developed composite nanofiber membranes by cross-linking chitosan with urushiol (U), a natural biomaterial extracted from lacquer tree sap [1] [3]. Urushiol's unique catechol structure and long alkyl chains enable it to form a cross-linked network with chitosan, significantly enhancing the membrane's acid resistance and introducing synergistic antibacterial mechanisms [3] [4]. These composite membranes combine the advantages of nanofibers—such as a high specific surface area and porous structure—with improved chemical stability, making them highly effective for adsorbing heavy metals like Cr(VI) from wastewater and providing broad-spectrum antimicrobial activity [1] [3].

Protocol 1: Fabrication of CS-U Nanofiber Membranes via Electrospinning

Materials Preparation

- **Chitosan (CS):** Degree of deacetylation $\geq 90\%$, molecular weight ~ 200 kDa [1].
- **Urushiol:** A brown viscous liquid, extracted from raw lacquer [1].
- **Polyethylene Oxide (PEO):** Molecular weight 100 kDa, used as a co-spinning agent to facilitate fiber formation [1].
- **Solvent:** Acetic acid (CH_3COOH), analytical grade [1].
- **Equipment:** Electrospinning apparatus with a high-voltage power supply, syringe pump, and flat or rotary collector [5].

Electrospinning Solution Preparation

- Dissolve 1.0 g of chitosan and 0.2 g of PEO in a mixture of 27.0 g acetic acid solution and 3.0 g deionized water [1].
- Stir the solution at room temperature for 8 hours until the polymers are completely dissolved.
- Add 0.2 g of urushiol to the solution and continue stirring for 2 hours to ensure homogeneous mixing [1].
- Allow the final spinning solution to stand for 1 hour to remove air bubbles before electrospinning [1].

Electrospinning Process

The electrospinning setup and process for creating the cross-linked membrane are illustrated below:

1. Solution Preparation

Dissolve CS & PEO in Acetic Acid

Stir for 8 hours

Add Urushiol

Stir for 2 hours

2. Electrospinning Setup

Syringe with CS-U Solution

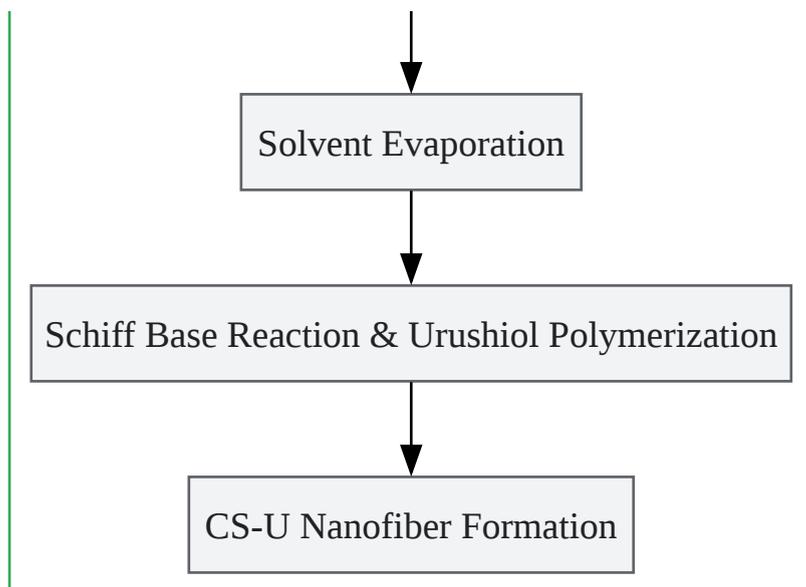
High Voltage Power Supply (23 kV)

Spinneret Needle

Collector Drum (15 cm distance)

3. Process & Cross-linking

Fiber Jet Elongation



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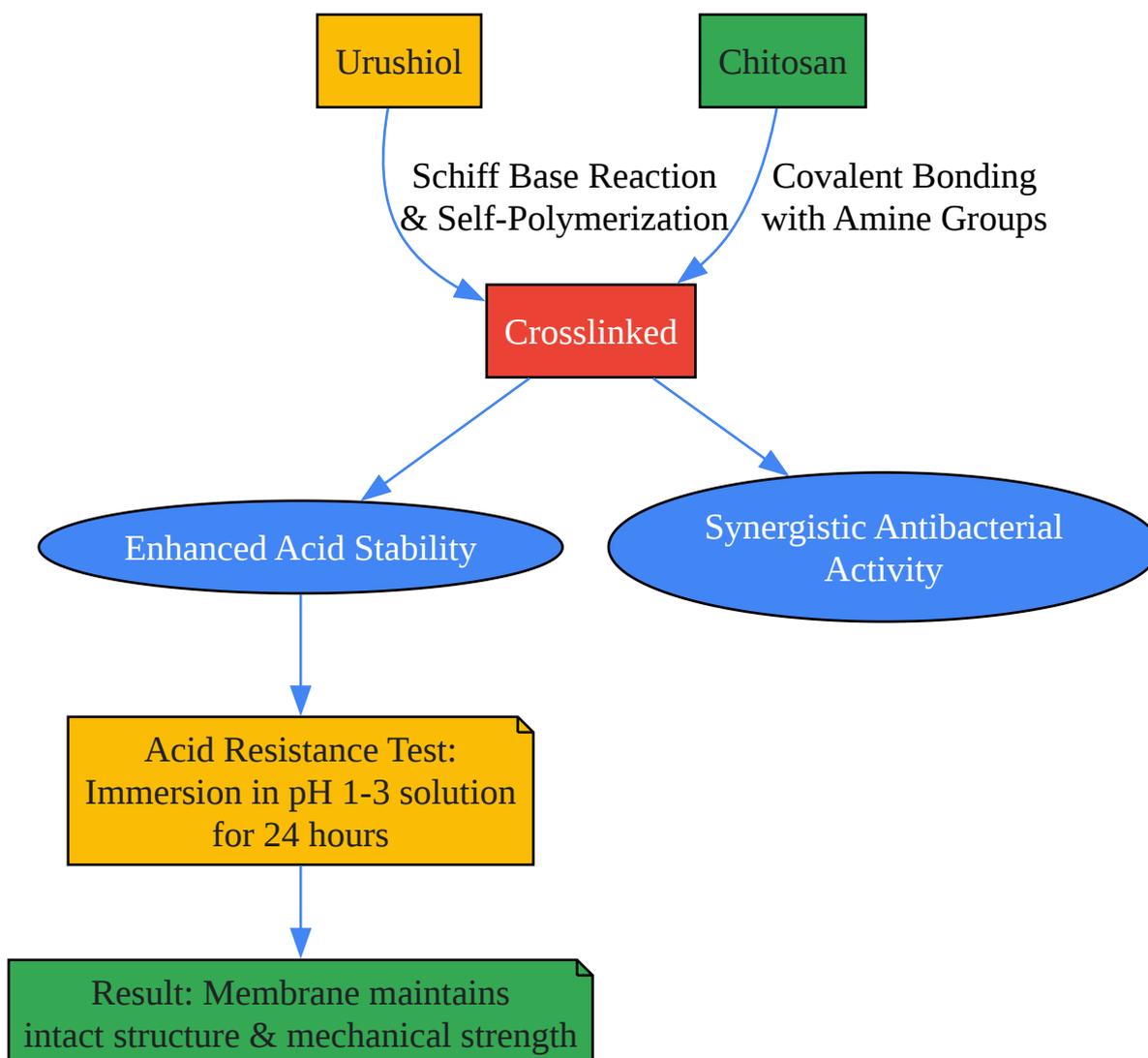
Table 1: Key Electrospinning Parameters for CS-U Membrane Fabrication [1]

Parameter	Optimal Value	Purpose/Rationale
Spinning Voltage	23 kV	Provides sufficient electrostatic force to overcome solution surface tension and form a stable Taylor cone.
Solution Flow Rate	1.0 mL·h ⁻¹	Controls fiber diameter and prevents droplet dripping; low rate ensures solvent evaporation.
Spinneret-to-Collector Distance	15 cm	Allows sufficient time for solvent evaporation before fibers reach the collector.
Ambient Humidity	35%	Prevents premature solvent evaporation (beading) or excessive moisture absorption.
Post-spinning Drying	60°C (Air-dry)	Removes residual solvent and may facilitate final cross-linking.

Protocol 2: Membrane Characterization and Performance Evaluation

Acid Resistance Testing

The cross-linking mechanism significantly improves the membrane's stability, which is critical for acidic wastewater treatment:



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Procedure:

- Cut rectangular samples of the CS-U membrane, using neat CS and CS cross-linked with glutaraldehyde (CS-GA) as controls [1].
- Immerse each sample in a strongly acidic solution (e.g., HCl at pH 1 or $K_2Cr_2O_7$ at pH 3) [1] [3].
- Soak for predetermined periods (e.g., 24 hours).
- Visually inspect for structural disintegration and measure mechanical strength retention [3]. The CS-U membrane is expected to maintain its integrity under conditions where the neat CS membrane dissolves [1].

Batch Adsorption Experiments for Heavy Metal Removal

This protocol evaluates the membrane's capacity to adsorb Cr(VI) from simulated wastewater.

Materials:

- Simulated wastewater: $K_2Cr_2O_7$ solution [1].
- Chromogenic agent: Diphenyl carbazide [1].
- Equipment: UV-Vis spectrophotometer, constant temperature water bath shaker [1].

Procedure:

- Add a precise mass of CS-U membrane (e.g., 10 mg) to a known volume of Cr(VI) solution (e.g., 50 mL) [1].
- Adjust the solution pH (typically to pH 3 for optimal Cr(VI) adsorption) using dilute acid or base [1].
- Agitate the mixture in a shaker at a constant temperature.
- At regular time intervals, take samples, and measure the residual Cr(VI) concentration using a UV-Vis spectrophotometer at 540 nm after reaction with diphenyl carbazide [1].
- Calculate the adsorption capacity (q_e) ($mg \cdot g^{-1}$) using the formula: $[q_e = \frac{(C_0 - C_e) V}{m}]$ where (C_0) and (C_e) ($mg \cdot L^{-1}$) are the initial and equilibrium concentrations, respectively, (V) (L) is the solution volume, and (m) (g) is the mass of the adsorbent [1].

Table 2: Key Parameters for Batch Adsorption of Cr(VI) using CS-U Membrane [1]

Parameter	Studied Range	Optimal Value for Cr(VI)	Influence on Adsorption
Solution pH	2 - 7	3	Lower pH increases protonation of CS amine groups, enhancing electrostatic attraction to anionic Cr(VI) species ($HCrO_4^-$, $Cr_2O_7^{2-}$).

Parameter	Studied Range	Optimal Value for Cr(VI)	Influence on Adsorption
Initial Cr(VI) Concentration	Up to 200 mg·L ⁻¹	N/A	Adsorption capacity increases with concentration until saturation.
Contact Time	Varies	~90% removal in initial phase	Rapid initial adsorption due to high surface area; reaches equilibrium.
Coexisting Ions	Cl ⁻ , NO ₃ ⁻ , SO ₄ ²⁻	Selective for Cr(VI)	Slight capacity reduction, but membrane maintains high selectivity for Cr(VI).

Evaluation of Antimicrobial Activity

Procedure:

- Follow standard antimicrobial testing protocols (e.g., ISO 22196 or ASTM E2149).
- Inoculate membrane samples with suspensions of test organisms, commonly *Staphylococcus aureus* (Gram-positive) and *Escherichia coli* (Gram-negative) [3].
- After a specified contact time (e.g., 24 hours), neutralize the antimicrobial activity and enumerate viable bacteria.
- Calculate the antibacterial activity (R) using the formula: $[R = \log(U / A) - \log(U / B)]$ where (U) is the number of bacteria in the untreated control, (A) is the number of bacteria recovered from the treated test specimen after 24 hours, and (B) is the number of bacteria recovered from the treated test specimen immediately after inoculation (0 hours). The CS-U membrane demonstrates synergistic, broad-spectrum antibacterial activity far exceeding that of neat chitosan [3].

Application Notes

AN-1: Water Treatment for Heavy Metal Removal

The CS-U nanofiber membrane is highly effective for the removal of toxic Cr(VI) from acidic industrial wastewater, a major concern in electroplating and metal finishing industries [1]. Its nanofibrous structure provides a high specific surface area, facilitating rapid adsorption kinetics. The dual adsorption mechanism involves **electrostatic attraction** between protonated chitosan amine groups and anionic Cr(VI) species, and

a **redox reaction** where urushiol's phenolic hydroxyl groups reduce Cr(VI) to less toxic Cr(III) [1]. Furthermore, by adjusting the solution pH, the adsorption selectivity for Cr(VI) in the presence of other metal ions like Cu^{2+} , Zn^{2+} , and Ni^{2+} can be maximized, enabling the recovery of high-purity Cr_2O_3 and contributing to a circular economy [1].

AN-2: Biomedical and Antimicrobial Applications

The enhanced acid resistance and inherent biocompatibility of chitosan make the CS-U membrane suitable for biomedical applications such as wound dressings and protective coatings [3]. The membrane exhibits synergistic, broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria [3]. The antimicrobial mechanisms are multifaceted: chitosan's cationic nature disrupts the bacterial cell membrane, while urushiol introduces additional mechanisms including **membrane disruption** via its hydrophobic alkyl chains, **oxidative stress induction** through its redox-active catechol groups, and **enzyme inhibition** [3] [4]. This multi-target action reduces the likelihood of resistance development.

Troubleshooting Guide

Table 3: Common Fabrication Issues and Solutions

Problem	Potential Cause	Suggested Solution
Beaded Fibers	Solution viscosity too low or surface tension too high.	Optimize CS/PEO/Urushiol ratio; ensure sufficient polymer concentration.
Fiber Diameter Too Large	Polymer concentration too high; flow rate too fast.	Dilute spinning solution slightly; reduce syringe pump flow rate.
Membrane Dissolves in Acid	Insufficient cross-linking.	Ensure urushiol is thoroughly mixed; consider post-cross-linking step.
Low Cr(VI) Adsorption Capacity	Non-optimal solution pH.	Ensure adsorption is performed at pH 3 for maximum efficiency [1].

Problem	Potential Cause	Suggested Solution
Clogging of Spinneret	Solvent evaporation at tip.	Use a solvent system with higher boiling point; adjust ambient humidity.

Conclusion

The Chitosan-Urushiol composite represents a significant advancement in functional nanofiber membranes, successfully overcoming chitosan's limitation of poor acid stability. The detailed protocols for fabrication, cross-linking, characterization, and application testing provided in this document serve as a robust guide for researchers aiming to leverage this sustainable material. Its proven efficacy in heavy metal adsorption and antimicrobial activity, coupled with the eco-friendly origin of its components, positions the CS-U nanofiber membrane as a highly promising material for addressing challenges in water purification and biomedical fields.

References

1. Adsorption and recovery of Cr(vi) from wastewater by... [degruyterbrill.com]
2. -Based Nanocomposite Polymeric Chitosan for Water... Membranes [pmc.ncbi.nlm.nih.gov]
3. Chitosan-Urushiol nanofiber membrane with enhanced ... [pubmed.ncbi.nlm.nih.gov]
4. Urushiol-Based Antimicrobial Coatings: Molecular ... [pmc.ncbi.nlm.nih.gov]
5. Developments of Core/Shell Chitosan-Based Nanofibers ... [mdpi.com]

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